molecular formula C16H19ClN6O2 B12494575 2-(azepan-1-yl)-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine

2-(azepan-1-yl)-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B12494575
M. Wt: 362.81 g/mol
InChI Key: OEHBWCNHINWEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(AZEPAN-1-YL)-N4-(3-CHLOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an azepane ring, a chlorophenyl group, and a nitropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(AZEPAN-1-YL)-N4-(3-CHLOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylamine with 2,4,6-trichloropyrimidine under controlled conditions to form an intermediate. This intermediate is then reacted with azepane and a nitrating agent to introduce the nitro group, resulting in the final compound. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(AZEPAN-1-YL)-N4-(3-CHLOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chlorophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-(AZEPAN-1-YL)-N4-(3-CHLOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(AZEPAN-1-YL)-N4-(3-CHLOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(AZEPAN-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDE
  • 1-(AZEPAN-1-YL)-2-{[4-(3-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPAN-1-ONE

Uniqueness

2-(AZEPAN-1-YL)-N4-(3-CHLOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE stands out due to its unique combination of an azepane ring, chlorophenyl group, and nitropyrimidine moiety

Properties

Molecular Formula

C16H19ClN6O2

Molecular Weight

362.81 g/mol

IUPAC Name

2-(azepan-1-yl)-4-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C16H19ClN6O2/c17-11-6-5-7-12(10-11)19-15-13(23(24)25)14(18)20-16(21-15)22-8-3-1-2-4-9-22/h5-7,10H,1-4,8-9H2,(H3,18,19,20,21)

InChI Key

OEHBWCNHINWEAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)Cl)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.